Methyl 2-(4-benzylpiperazin-1-yl)acetate
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Overview
Description
Methyl 2-(4-benzylpiperazin-1-yl)acetate is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate typically involves the reaction of 4-benzylpiperazine with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium carbonate or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-benzylpiperazin-1-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Ammonia or primary amines in ethanol at reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 2-(4-benzylpiperazin-1-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as an analgesic.
Mechanism of Action
The mechanism of action of Methyl 2-(4-benzylpiperazin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby modulating neuronal activity and exerting its therapeutic effects .
Comparison with Similar Compounds
Methyl 2-(4-benzylpiperazin-1-yl)acetate can be compared with other piperazine derivatives, such as:
Methyl 2-(4-phenylpiperazin-1-yl)acetate: Similar in structure but with a phenyl group instead of a benzyl group.
Methyl 2-(4-methylpiperazin-1-yl)acetate: Contains a methyl group instead of a benzyl group.
Methyl 2-(4-ethylpiperazin-1-yl)acetate: Contains an ethyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct physicochemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
methyl 2-(4-benzylpiperazin-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-14(17)12-16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUTXFJKMUIAKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571770 |
Source
|
Record name | Methyl (4-benzylpiperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179869-10-4 |
Source
|
Record name | Methyl (4-benzylpiperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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